
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH group. This compound is notable for its unique structure, which includes a cyclobutylidene group and a 2,4-dinitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of cyclobutanone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process can be summarized as follows:
Cyclobutanone Reaction: Cyclobutanone is reacted with 2,4-dinitrophenylhydrazine in the presence of sulfuric acid.
Condensation Reaction: The reaction proceeds through a condensation mechanism, where the hydrazine group reacts with the carbonyl group of cyclobutanone, forming the hydrazone linkage.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of sensors and other analytical tools due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can be utilized in various catalytic and analytical applications. The presence of the dinitrophenyl group allows for specific interactions with biological molecules, potentially leading to its biological activities.
Comparison with Similar Compounds
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine can be compared with other similar compounds, such as:
1-Butylidene-2-(2,4-dinitrophenyl)hydrazine: This compound has a butylidene group instead of a cyclobutylidene group, leading to differences in reactivity and applications.
1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Similar in structure but with a butanylidene group, it exhibits different chemical properties and uses.
1,2-Bis(2,4-dinitrophenyl)hydrazine:
The uniqueness of this compound lies in its cyclobutylidene group, which imparts specific chemical properties and reactivity that are different from its analogs.
Properties
CAS No. |
3349-70-0 |
|---|---|
Molecular Formula |
C10H10N4O4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-(cyclobutylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c15-13(16)8-4-5-9(10(6-8)14(17)18)12-11-7-2-1-3-7/h4-6,12H,1-3H2 |
InChI Key |
HWUYWULBKFCTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


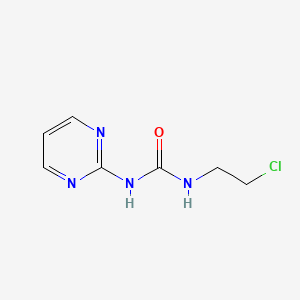

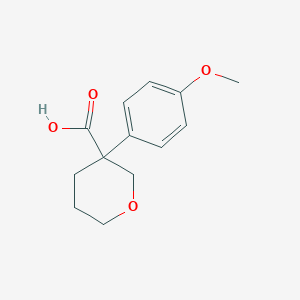

![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)
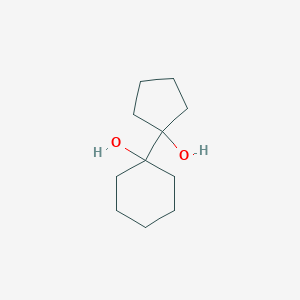


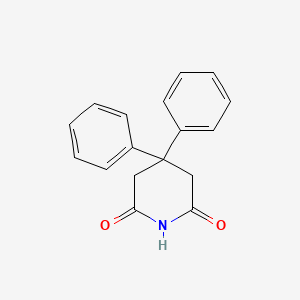
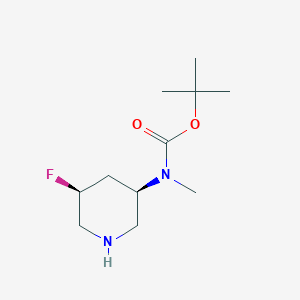
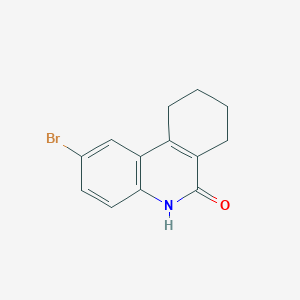
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
